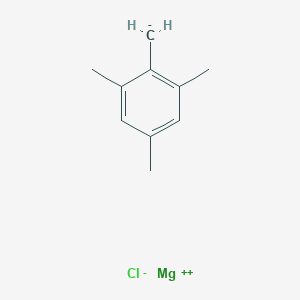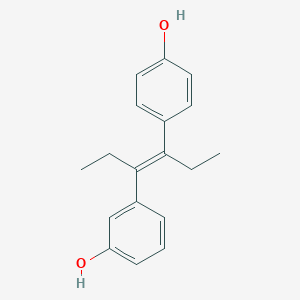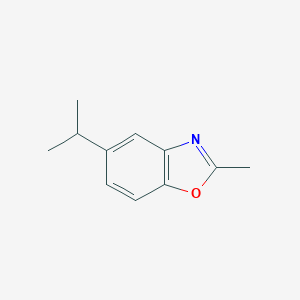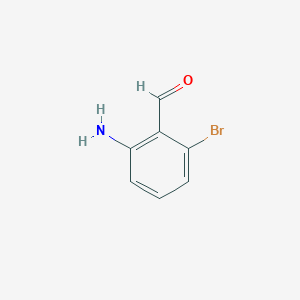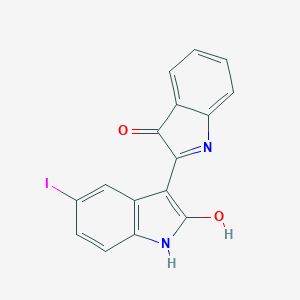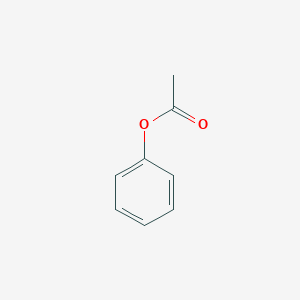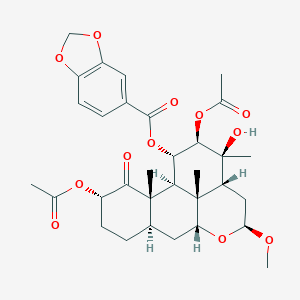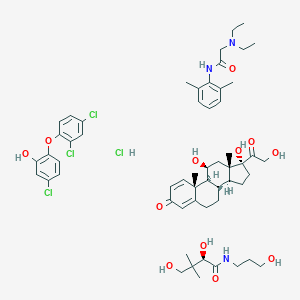
Aurobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurobin is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Aurobin is also known as gold nanoparticles or colloidal gold, which is a suspension of gold particles in a liquid. The unique properties of Aurobin make it an excellent candidate for use in a range of applications, including biomedical research, drug delivery, and nanotechnology.
Mécanisme D'action
Aurobin works by binding to biomolecules such as proteins and DNA, which can alter their function. It can also induce oxidative stress in cells, which can lead to cell death. Aurobin has been shown to have a preferential binding affinity for cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Aurobin has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress in cells, which can lead to cell death. It can also modulate immune responses and has anti-inflammatory properties. Aurobin has been shown to have excellent biocompatibility, which makes it an excellent candidate for use in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
Aurobin has several advantages for use in lab experiments. It is biocompatible, stable, and can be easily functionalized with biomolecules. It is also relatively easy to synthesize and has a long shelf life. However, Aurobin can be difficult to work with due to its tendency to aggregate, which can affect its properties and applications.
Orientations Futures
There are several future directions for the use of Aurobin in various fields. In the field of drug delivery, Aurobin could be used to deliver drugs to specific cells or tissues. In the field of nanotechnology, Aurobin could be used to create new materials with unique properties. In the field of biomedical research, Aurobin could be used to develop new imaging and diagnostic tools. Overall, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, Aurobin is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its excellent biocompatibility, stability, and ease of functionalization make it an excellent candidate for use in drug delivery, imaging, and diagnostic applications. While there are limitations to its use, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of Aurobin involves reducing gold ions to gold nanoparticles using a reducing agent. The most commonly used reducing agent is sodium citrate, which is added to a solution of gold ions to initiate the reduction process. The resulting gold nanoparticles are stabilized with a surfactant or polymer to prevent aggregation.
Applications De Recherche Scientifique
Aurobin has been extensively studied for its potential applications in biomedical research. It has been shown to have excellent biocompatibility and can be easily functionalized with biomolecules such as proteins and DNA. This makes it an excellent candidate for use in drug delivery, imaging, and diagnostic applications.
Propriétés
Numéro CAS |
130377-60-5 |
|---|---|
Nom du produit |
Aurobin |
Formule moléculaire |
C56H77Cl4N3O12 |
Poids moléculaire |
1126 g/mol |
Nom IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1 |
Clé InChI |
FYBPKUIKUPJSGB-WRGLNDQXSA-N |
SMILES isomérique |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Synonymes |
aurobin dexpanthenol - lidocaine - prednisolone - triclosan dexpanthenol, lidocaine, prednisolone, triclosan drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
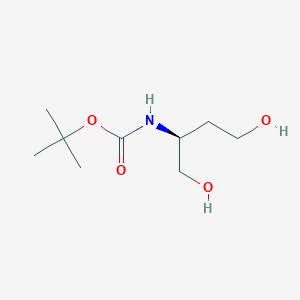
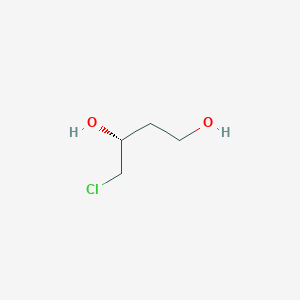
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
